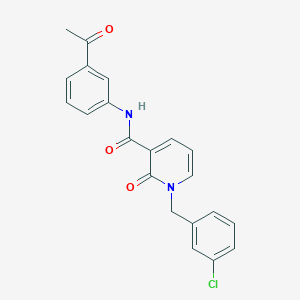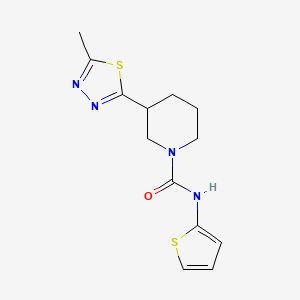
1-(2-Fluorophenyl)-5-methyl-1H-pyrazol-3-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "1-(2-Fluorophenyl)-5-methyl-1H-pyrazol-3-amine hydrochloride" is a derivative of pyrazole, which is a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse pharmacological activities and are often synthesized for their potential use in medicinal chemistry.
Synthesis Analysis
The synthesis of pyrazole derivatives can be achieved through various methods. For instance, the synthesis of novel Schiff bases using 1,3-disubstituted pyrazole-4-carboxaldehyde derivatives is reported, which are obtained by the Vilsmeier-Haack reaction in a multi-step process . Although the specific compound is not directly synthesized in the provided papers, the methodologies described could potentially be adapted for its synthesis. The Gewald synthesis technique is another method mentioned, which involves the reaction of ketones with malononitrile and sulfur in the presence of a mild base .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often confirmed using various spectroscopic techniques such as IR, 1H NMR, 13C NMR, and mass spectrometry . Single crystal X-ray diffraction data can also be used to determine the crystal structure of these compounds, as seen in the synthesis of 3,5-bis(4-fluorophenyl)-4,5-dihydropyrazole-1-carboxamide and its carbothioamide counterpart . These techniques could be employed to analyze the molecular structure of "1-(2-Fluorophenyl)-5-methyl-1H-pyrazol-3-amine hydrochloride" as well.
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions. For example, the reaction of pyrano-pyrazoles with hydrazine hydrate, ethyl mercaptoacetate, or aromatic amines can lead to the formation of aminoenones, pyrazoles, or thiophenes . These reactions typically proceed at specific positions on the pyrazole ring, indicating the reactivity of certain functional groups. The compound may also undergo similar reactions, which could be explored to extend its chemical diversity.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives can vary widely depending on their substitution patterns. For instance, the crystal packing of synthesized pyrazoline derivatives can be stabilized by various intermolecular interactions such as hydrogen bonds and weak fluorine interactions . These interactions can influence the melting points, solubility, and stability of the compounds. The antimicrobial activity of some Schiff base derivatives of pyrazole indicates that these compounds can have significant biological properties, which could be relevant for the compound as well .
Aplicaciones Científicas De Investigación
Synthesis and Characterization
1-(2-Fluorophenyl)-5-methyl-1H-pyrazol-3-amine hydrochloride is a compound that has been explored in various synthetic and characterization studies, aiming to understand its properties and potential applications in scientific research. For instance, the synthesis and analytical characterization of compounds with similar structures, such as N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide and its isomers, have been reported. These studies involve chromatographic, spectroscopic, mass spectrometric platforms, and crystal structure analysis, highlighting the complexity and the necessity for accurate identification in research chemicals (McLaughlin et al., 2016).
Structural Characterization
The structural characterization of similar fluoro-containing compounds, such as 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles, has been conducted through crystallization and single crystal diffraction. These materials demonstrate how slight modifications in the chemical structure can significantly affect the molecular conformation and properties, which is crucial for designing compounds with desired functionalities (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Bioactive Compound Synthesis
Research into pyrazole derivatives has led to the synthesis of compounds with potential bioactive properties. Synthesis and characterization efforts have identified several pyrazole derivatives with antitumor, antifungal, and antibacterial activities. This illustrates the broad spectrum of biological activities that can be achieved by manipulating the pyrazole core, making these compounds of interest for pharmaceutical research and development (Titi et al., 2020).
Antimicrobial Activity
Pyrazole derivatives have also been synthesized with a focus on evaluating their antimicrobial activity. By varying the substituents around the pyrazole core, researchers have developed compounds that exhibit excellent to good antibacterial activity, underscoring the potential of these compounds in the development of new antimicrobial agents (Mistry, Desai, & Desai, 2016).
Propiedades
IUPAC Name |
1-(2-fluorophenyl)-5-methylpyrazol-3-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN3.ClH/c1-7-6-10(12)13-14(7)9-5-3-2-4-8(9)11;/h2-6H,1H3,(H2,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOKRMNYQSDOBPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=CC=C2F)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClFN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluorophenyl)-5-methyl-1H-pyrazol-3-amine hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-Chlorophenyl)-5-[1-(3,4,5-trimethoxybenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2520507.png)

![2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-((2-phenylthiazol-4-yl)methyl)acetamide](/img/structure/B2520511.png)

![2',3,3',4,5',6'-hexahydrospiro[2H-1-benzopyran-2,4'-[4H]pyran]-4-one](/img/structure/B2520516.png)
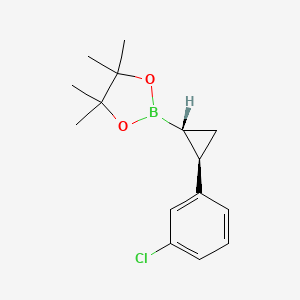
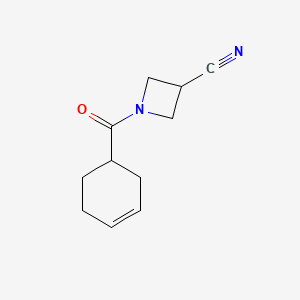
![4-[3-(Methoxymethyl)pyrrolidin-1-yl]benzoic acid](/img/structure/B2520521.png)
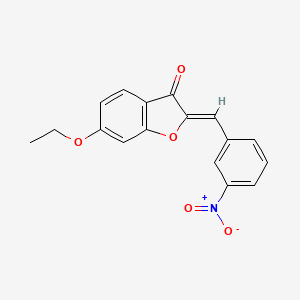
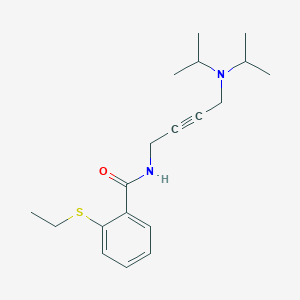
![8-methyl-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one](/img/structure/B2520525.png)
